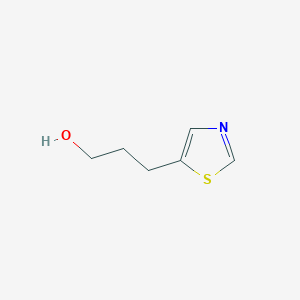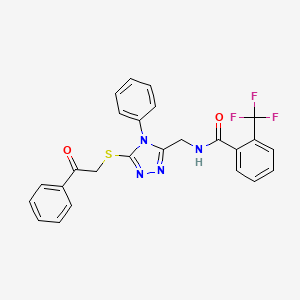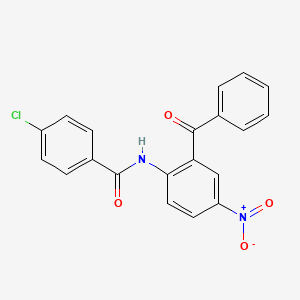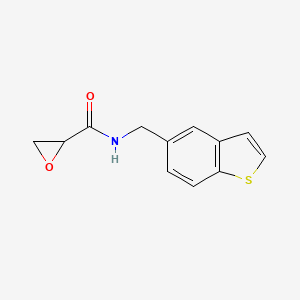
3-(1,3-Thiazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,3-Thiazol-5-yl)propan-1-ol” is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The compound has a molecular formula of C6H9NOS .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Thiazol-5-yl)propan-1-ol” can be represented by the InChI code:InChI=1S/C6H9NOS/c8-3-1-2-6-4-7-5-9-6/h4-5,8H,1-3H2 . This indicates the presence of a thiazole ring attached to a propanol group.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including “3-(1,3-Thiazol-5-yl)propan-1-ol”, have been studied for their antimicrobial properties. These compounds can be effective against a range of microbial pathogens. The structural moiety of thiazole is a common feature in several antimicrobial agents, such as sulfathiazole .
Anticancer Properties
Thiazoles are also known for their potential anticancer activities. Modifications of the thiazole-based compounds can lead to new molecules with potent antitumor effects. This is particularly relevant in the design of drugs targeting specific cancer cell lines .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are used as agrochemicals due to their biological activity. They can serve as growth promoters or protectants against various plant pathogens, contributing to increased yield and crop protection .
Industrial Applications
Thiazoles are utilized in industrial applications such as rubber vulcanization, which is essential for enhancing the durability and elasticity of rubber products. They also find use in the synthesis of dyes, pigments, and chromophores .
Photographic Sensitizers
Due to their unique chemical properties, thiazole compounds are employed as photographic sensitizers. They play a crucial role in the photographic process by increasing the sensitivity of the photographic film to light .
Pharmaceutical Applications
The thiazole ring is a component of various pharmaceutical drugs. It is present in medications used to treat a wide array of conditions, including anti-inflammatory, antihypertensive, and anti-Alzheimer’s diseases. The versatility of thiazole derivatives makes them valuable in drug discovery and development .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole compounds, in general, can influence various biochemical pathways depending on their specific targets .
Result of Action
Thiazole compounds can have various effects on the physiological system, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of thiazole compounds .
Propriétés
IUPAC Name |
3-(1,3-thiazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-3-1-2-6-4-7-5-9-6/h4-5,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYHAAVCMWJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-5-yl)propan-1-ol | |
CAS RN |
1000527-93-4 |
Source


|
| Record name | 3-(1,3-thiazol-5-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)






![2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2933954.png)

![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)

